N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically significant molecules, including nucleotides
Vorbereitungsmethoden
The synthesis of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine precursor.
Amination: Introduction of the amino group at the 4-position of the pyrimidine ring.
Oxidation: Oxidation of the 6-position to introduce the oxo group.
Propionylation: Attachment of the propionamide group at the 5-position.
The reaction conditions often involve the use of specific reagents and catalysts to facilitate each step. For example, amination might require ammonia or an amine derivative, while oxidation could involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Analyse Chemischer Reaktionen
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of hypoxanthine derivatives, which are designed as non-competitive antagonists of kainate receptors.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Materials Science: Pyrimidine derivatives are explored for their potential use in organic electronics and as building blocks for advanced materials.
Wirkmechanismus
The mechanism of action of N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide involves its interaction with specific molecular targets. For instance, its derivatives designed as kainate receptor antagonists work by binding to the receptor and inhibiting its activity. This blockade prevents the excitatory neurotransmitter glutamate from activating the receptor, thereby reducing neuronal excitability and providing therapeutic effects in conditions like epilepsy .
Vergleich Mit ähnlichen Verbindungen
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)propionamide can be compared with other pyrimidine derivatives, such as:
N-(4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide: This compound has a benzamide group instead of a propionamide group and is also studied for its potential as a kainate receptor antagonist.
2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl derivatives: These compounds have additional amino groups and are explored for their antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C7H10N4O2 |
---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
N-(4-amino-6-oxo-1H-pyrimidin-5-yl)propanamide |
InChI |
InChI=1S/C7H10N4O2/c1-2-4(12)11-5-6(8)9-3-10-7(5)13/h3H,2H2,1H3,(H,11,12)(H3,8,9,10,13) |
InChI-Schlüssel |
TYMLXJDOCWYKJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=C(N=CNC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.